(R)-Ethyl chroman-2-carboxylate

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediate

(R)-Ethyl chroman-2-carboxylate (CAS: 137590-28-4) is a chiral, non-racemic ethyl ester derivative of chroman-2-carboxylic acid. It is classified as a benzopyran, featuring a bicyclic 3,4-dihydro-2H-1-benzopyran core with an (R)-configured stereocenter at the C2 position.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 137590-28-4
Cat. No. B11897746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl chroman-2-carboxylate
CAS137590-28-4
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2=CC=CC=C2O1
InChIInChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1
InChIKeyPSOZUQKKUGXCEN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl chroman-2-carboxylate CAS 137590-28-4: Chiral Chromane Building Block for Pharmaceutical R&D and Enantioselective Synthesis


(R)-Ethyl chroman-2-carboxylate (CAS: 137590-28-4) is a chiral, non-racemic ethyl ester derivative of chroman-2-carboxylic acid [1]. It is classified as a benzopyran, featuring a bicyclic 3,4-dihydro-2H-1-benzopyran core with an (R)-configured stereocenter at the C2 position . The compound is a key building block and intermediate in the synthesis of enantiomerically enriched chromane derivatives, which are scaffolds for various bioactive molecules and pharmaceuticals [2].

Why the (R)-Enantiomer of Ethyl chroman-2-carboxylate (CAS 137590-28-4) Cannot Be Replaced by Racemic or (S)-Isomer Sources


Substituting (R)-Ethyl chroman-2-carboxylate with a generic, racemic mixture or the alternative (S)-enantiomer is not scientifically equivalent in applications requiring stereochemical purity. This compound's value proposition is predicated on its defined (R)-configuration at the C2 position. The use of a racemate introduces a 50% impurity of the undesired (S)-enantiomer, which can lead to divergent, diminished, or antagonistic downstream biological activity or necessitate costly and time-consuming chiral resolution steps after further synthetic elaboration [1]. Furthermore, the (R)-enantiomer is the preferred intermediate for a specific class of potent platelet aggregation inhibitors, where stereochemistry is critical for target binding [1]. Procurement decisions must therefore be based on verified enantiomeric purity rather than solely on chemical identity.

Quantitative Differentiation Guide for (R)-Ethyl chroman-2-carboxylate (CAS 137590-28-4) Against Key Comparators


Chiral Purity Benchmarking: (R)-Ethyl chroman-2-carboxylate vs. Racemic and (S)-Enantiomer Commercial Sources

The primary differentiation of (R)-Ethyl chroman-2-carboxylate (CAS 137590-28-4) lies in its specific stereochemistry. As a single enantiomer, it is offered at high chiral purity by commercial suppliers, in contrast to racemic ethyl chroman-2-carboxylate (CAS 24698-77-9) or the alternative (S)-enantiomer (CAS 149654-53-5) . While the racemic mixture is a blend of both (R)- and (S)-forms, the target compound is supplied with a minimum chemical purity of 95-98%, with the implied assumption of high enantiomeric excess (ee) given its designation as a specific enantiomer . This eliminates the need for additional chiral resolution steps.

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediate

Synthetic Utility Differentiation: (R)-Ethyl chroman-2-carboxylate as an Intermediate for Platelet Aggregation Inhibitors

The (R)-enantiomer of ethyl chroman-2-carboxylate is specifically cited as a preferred intermediate for the synthesis of chroman-2-yl carboxylic acid esters, which are themselves potent platelet aggregation inhibitors or key intermediates in their production [1]. This contrasts with the (S)-enantiomer or racemate, which are not designated as preferred in this specific pharmaceutical context. The patent literature explicitly teaches processes for producing chromane compositions enriched in the (2R) enantiomer for this therapeutic application, highlighting a functional differentiation based on stereochemistry [1].

Medicinal Chemistry Cardiovascular Therapeutics Platelet Aggregation

Comparative Antilipidemic Activity Profile: Chroman-2-carboxylate Scaffold vs. Chromone and Clofibrate Analogs

While direct activity data for the unsubstituted (R)-Ethyl chroman-2-carboxylate is not available, a comparative structure-activity study on the related ethyl 6-substituted-chroman-2-carboxylate scaffold reveals key pharmacophoric differences from its closest analogs [1]. In a Triton WR-1339-induced hyperlipidemic rat model, the 6-cyclohexylchroman-2-carboxylate derivative exhibited a unique differential effect: it normalized triglyceride levels while showing no effect on cholesterol [1]. This contrasts with the unsubstituted chroman and 6-chloro-substituted chromans, which generally lower both cholesterol and triglycerides, and the chromone ester class, which is suggested to operate via a distinct mechanism of action [1].

Antilipidemic Agents Hyperlipidemia Triglyceride Regulation

Physicochemical Profile: LogP and PSA of (R)-Ethyl chroman-2-carboxylate for ADME Property Predictions

Computed physicochemical properties for (R)-Ethyl chroman-2-carboxylate, including a LogP of 1.94-2.6 and a Topological Polar Surface Area (TPSA) of 35.5 Ų, provide a baseline for predicting oral absorption and blood-brain barrier permeability [1]. Compared to the more polar carboxylic acid analog (R)-chroman-2-carboxylic acid (C₁₀H₁₀O₃, MW: 178.18, higher polarity due to free acid) , the ethyl ester group in the target compound enhances lipophilicity, which can improve membrane permeability and oral bioavailability for drug-like molecules derived from this scaffold.

Drug Design ADME Prediction Physicochemical Properties

High-Value R&D and Procurement Application Scenarios for (R)-Ethyl chroman-2-carboxylate (CAS 137590-28-4)


Enantioselective Synthesis of (2R)-Chroman-Derived Pharmaceuticals

Use as a starting material or intermediate in the stereocontrolled synthesis of novel drug candidates containing a chiral chromane pharmacophore. Its defined (R)-stereochemistry is essential for creating enantiomerically pure libraries of compounds for screening against biological targets such as platelet aggregation or antilipidemic agents. The compound's high chiral purity (95-98% min) ensures downstream products are not contaminated with the undesired (S)-enantiomer, saving significant costs in chiral separation .

Building Block for Platelet Aggregation Inhibitor Discovery Programs

Specifically required for executing synthetic routes described in patent literature (e.g., US 2004/0053992 A1) to produce chroman-2-yl carboxylic acid esters that function as potent platelet aggregation inhibitors [1]. Researchers developing cardiovascular therapeutics can directly follow established, patent-protected methods by sourcing this specific enantiomer.

Physicochemical Property Profiling in Medicinal Chemistry Campaigns

Utilization as a core scaffold for medicinal chemistry optimization. The known computed properties (LogP ~ 1.94-2.6; TPSA 35.5 Ų) provide a reliable starting point for predicting and modulating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds derived from this ester [2]. Modifications to the chromane core can be systematically explored while referencing these baseline values.

Chiral Chromatography and Analytical Method Development

Employment as a high-purity, single-enantiomer reference standard for developing and validating chiral HPLC or SFC methods to analyze enantiomeric purity in more complex chromane-containing molecules. Its availability from commercial vendors with specified purity and supporting analytical documentation (NMR, MSDS, HPLC, COA) makes it a suitable calibration standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ethyl chroman-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.